molecular formula C15H14ClN5O3 B2549472 N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-84-9

N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2549472
CAS No.: 900011-84-9
M. Wt: 347.76
InChI Key: ITANIONJXWQBFF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C15H14ClN5O3 and its molecular weight is 347.76. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. A series involving the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives showed mild to moderate activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, compounds similar to the specified chemical structure were found to be the most active, demonstrating the potential for antitumor applications (El-Morsy et al., 2017).

Antimicrobial and Anticancer Agents

Another study focused on synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer activities. Compounds with structural similarities to the specified chemical showed higher anticancer activity than the reference drug doxorubicin, indicating significant potential as anticancer agents. These findings highlight the compound's relevance in developing new therapeutic options for cancer treatment (Hafez et al., 2016).

Antibacterial Activity

In the realm of antibacterial research, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their effectiveness against various bacterial strains. Studies indicate that these compounds show moderate to good activity against both gram-positive and gram-negative bacteria, suggesting their potential utility in developing new antibacterial agents (Desai et al., 2008).

Antioxidant Activity

Research into the antioxidant properties of pyrazole-acetamide derivatives, including those similar to the specified chemical structure, has demonstrated significant antioxidant activity. This activity was assessed through various in vitro assays, indicating the compound's potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structural similarities to the specified chemical have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies include spectroscopic and quantum mechanical analyses to evaluate their potential application in dye-sensitized solar cells (DSSCs) and their interactions with biological targets, such as cyclooxygenase enzymes. The research suggests multifaceted applications, including renewable energy technologies and drug design (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c16-10-2-1-3-11(6-10)19-13(23)8-20-9-17-14-12(15(20)24)7-18-21(14)4-5-22/h1-3,6-7,9,22H,4-5,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANIONJXWQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.